Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole unit is a five-membered heterocyclic compound with three heteroatoms and is a structural subunit in a number of bioactive compounds . It has been found in various derivatives that exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .
Synthesis Analysis
The synthesis of this compound involves a two-step protocol. The initial step involves the synthesis of the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole . The product’s structure is assigned by 1D and 2D NMR experiments and is confirmed by single-crystal XRD .Molecular Structure Analysis
The molecular structure of the compound is determined by the presence of the =N-C-S- moiety and strong aromaticity of the ring, which are requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts, and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Scientific Research Applications
Anticancer Agents
Thiadiazole derivatives, such as the one in your query, have been studied extensively for their potential as anticancer agents . The thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities . Several thiadiazole-containing compounds have shown efficacy in vitro and/or in vivo across various cancer models .
Antimicrobial Activity
Compounds bearing the thiadiazole moiety have demonstrated a wide range of pharmacological properties, including antimicrobial activity . Their ability to cross cellular membranes due to their mesoionic nature makes them effective against a variety of microbial strains .
Antifungal Agents
Thiadiazole derivatives have also been found to exhibit antifungal properties . This is likely due to their ability to interact with biological targets within fungal cells .
Anti-inflammatory Drugs
Thiadiazole derivatives have shown potential as anti-inflammatory drugs . Their ability to cross cellular membranes and interact with biological targets makes them effective in reducing inflammation .
Antiviral Agents
Compounds bearing the thiadiazole moiety have demonstrated antiviral properties . Their ability to cross cellular membranes allows them to interact with viral particles and inhibit their replication .
Antiparasitic Activity
Thiadiazole derivatives have shown potential as antiparasitic agents . Their ability to cross cellular membranes and interact with biological targets makes them effective against a variety of parasites .
Fluorescent Probes
Coumarin derivatives, such as the one in your query, have found broad applications as fluorescent probes . Their unique chemical structure allows them to emit fluorescence when excited, making them useful in a variety of research applications .
Food Additives
Coumarin derivatives have also been used as food additives . Their unique flavor and aroma profiles make them valuable additions to a variety of food products .
Future Directions
The future directions for this compound could involve further exploration of its biological activities. Some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents . Additionally, some derivatives of 1,3,4-thiadiazole scaffold have shown good potency as anticonvulsant agents .
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole ring structure, such as the 5-methyl-1,3,4-thiadiazol-2-yl group in this compound, have been associated with various bioactivities, including anticancer , antimicrobial , and antiviral properties .
Mode of Action
It’s known that the 1,3,4-thiadiazole ring structure can interact with biological targets through various mechanisms, potentially leading to the observed bioactivities .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole ring structure have been found to interact with various biochemical pathways, potentially leading to their observed bioactivities .
Result of Action
Compounds with a 1,3,4-thiadiazole ring structure have been associated with various bioactivities, potentially indicating a range of possible molecular and cellular effects .
properties
IUPAC Name |
methyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-6-11-12-9(17-6)10-7(13)5-16-4-3-8(14)15-2/h3-5H2,1-2H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVSGYBOYDCYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.